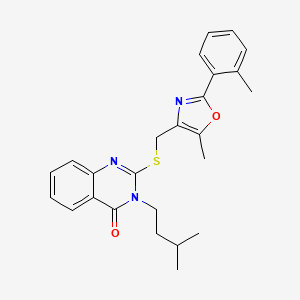

3-isopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-methylbutyl)-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2S/c1-16(2)13-14-28-24(29)20-11-7-8-12-21(20)27-25(28)31-15-22-18(4)30-23(26-22)19-10-6-5-9-17(19)3/h5-12,16H,13-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTOOAQXPPHIPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Isopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one, with CAS Number 1114827-44-9, is a derivative of quinazolinone known for its diverse biological activities. This compound is part of a broader class of quinazolinones that have been investigated for their potential therapeutic applications, particularly in oncology and as kinase inhibitors. The following sections detail the biological activities associated with this compound, including its mechanisms of action, cytotoxic effects, and comparative studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 433.6 g/mol. The compound's structure includes a quinazolinone core that is substituted with an isopentyl group and a thioether linkage to an oxazole ring, contributing to its unique biological profile.

| Property | Value |

|---|---|

| CAS Number | 1114827-44-9 |

| Molecular Formula | C25H27N3O2S |

| Molecular Weight | 433.6 g/mol |

Cytotoxicity

Research has demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating several quinazolinone derivatives, including those structurally related to the compound , found that they exhibited potent inhibitory activity against key protein kinases involved in cancer progression.

- Inhibitory Effects on Tyrosine Kinases :

| Kinase Enzyme | IC50 (µM) | Reference Compound |

|---|---|---|

| CDK2 | 0.173 ± 0.012 | Imatinib (0.131 ± 0.015) |

| HER2 | 0.079 ± 0.015 | Lapatinib (0.078 ± 0.015) |

| EGFR | 0.102 ± 0.014 | Erlotinib (0.056 ± 0.012) |

The mechanism by which quinazolinone derivatives exert their cytotoxic effects involves inhibition of specific kinases that are crucial for tumor cell proliferation and survival:

- Type I and Type II Inhibition :

Antimicrobial Activity

In addition to anticancer properties, some studies have indicated that quinazolinone derivatives possess antimicrobial activity:

- Antibacterial Effects :

- Compounds were tested against various bacterial strains including Gram-positive and Gram-negative bacteria using the disc diffusion method.

- Some derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .

Case Studies

Several case studies highlight the efficacy of quinazolinone derivatives in clinical settings:

- Case Study on Breast Cancer :

-

Combination Therapies :

- Research has explored the use of quinazolinones in combination with other chemotherapeutic agents, enhancing overall efficacy and reducing resistance in cancer cells.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to quinazolinones exhibit significant antimicrobial properties. For instance, derivatives of quinazolinones have been tested against various bacteria and fungi, showing promising results in inhibiting growth. The presence of the oxazole moiety in 3-isopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one may enhance its antimicrobial efficacy due to its ability to interact with microbial enzymes or cell membranes .

Anticancer Potential

Quinazolinone derivatives have been explored for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. The unique structure of this compound may provide a novel mechanism of action against cancer cells, warranting further investigation .

Anti-inflammatory Effects

Compounds containing the quinazolinone structure have shown anti-inflammatory activity by modulating inflammatory pathways. This property is particularly relevant in the treatment of chronic inflammatory diseases, where reducing inflammation can lead to improved patient outcomes .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that integrate various chemical transformations, including the formation of the oxazole ring and the quinazolinone core. Understanding the synthetic pathways can lead to the development of analogs with enhanced biological activity.

Case Studies

Several studies have documented the synthesis and biological evaluation of quinazolinone derivatives:

- Synthesis and Antimicrobial Activity : A study synthesized various quinazolinone derivatives and evaluated their antimicrobial activity against gram-positive and gram-negative bacteria, along with fungi. The results indicated that certain modifications significantly enhanced their efficacy .

- Anticancer Activity : Another research effort focused on the anticancer potential of quinazolinones, demonstrating that specific derivatives exhibited cytotoxic effects on cancer cell lines, suggesting a pathway for therapeutic development .

Q & A

Q. What are the recommended synthetic routes for 3-isopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one, and what key intermediates should be prioritized?

Methodological Answer: The synthesis involves three critical steps:

Quinazolinone Core Formation : Start with 2-aminobenzoic acid derivatives cyclized with isopentylamine to form the 3-isopentylquinazolin-4(3H)-one scaffold. This step parallels methods used for similar derivatives .

Thioether Linkage : Introduce the thiol group via nucleophilic substitution using mercapto intermediates, as demonstrated in the synthesis of 2-thioquinazolinones .

Oxazole Substitution : Couple the oxazole moiety (5-methyl-2-(o-tolyl)oxazol-4-yl)methyl via alkylation or Mitsunobu reactions, referencing oxazole-thioether linkages in related compounds .

Key Intermediates : Prioritize the quinazolinone core (for structural stability) and the oxazole-thiol intermediate (to ensure regioselective coupling).

Q. How should researchers characterize the structural integrity of this compound, and which spectroscopic techniques are most informative?

Methodological Answer: Use a combination of:

- 1H/13C NMR : To confirm substitution patterns (e.g., isopentyl chain integration, oxazole-methyl group resonance) .

- FTIR : Identify characteristic bands for C=S (thioether, ~650 cm⁻¹) and C=O (quinazolinone, ~1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns, particularly for the oxazole-thioether linkage .

- Elemental Analysis : Validate purity and stoichiometry, especially for sulfur content .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in Pd-catalyzed coupling reactions, considering steric hindrance from substituents?

Methodological Answer:

- Substrate Design : Use electron-withdrawing groups (e.g., NO2) on the oxazole ring to enhance reactivity, as seen in Pd-catalyzed biaryl syntheses .

- Catalytic System : Optimize Pd(OAc)₂ with bulky ligands (e.g., XPhos) to mitigate steric effects from the o-tolyl group .

- Solvent/Temperature : Use high-boiling solvents (e.g., xylene) under reflux to improve reaction kinetics, as demonstrated in similar thioether couplings .

Note : Monitor reaction progress via TLC or HPLC to isolate the desired isomer (C6 coupling is less hindered than C2; yields ~55–68% reported in analogous systems) .

Q. How can structure-activity relationship (SAR) studies evaluate the role of the o-tolyloxazole moiety in biological activity?

Methodological Answer:

- Substituent Variation : Syntize analogs with modified o-tolyl groups (e.g., nitro, halogen, or methyl substitutions) to assess electronic and steric effects .

- Biological Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) and viral models (e.g., influenza A), comparing IC50 values to establish trends .

- Thioether vs. Ether Linkages : Replace the thio group with oxygen to determine if hydrogen bonding or hydrophobicity drives activity .

Example : In related quinazolinones, 6-NO2 substitution enhanced anticonvulsant activity by 40% compared to unsubstituted analogs .

Q. What methodologies resolve discrepancies in biological activity data across substituted quinazolinone derivatives?

Methodological Answer:

- Dose-Response Curves : Use standardized assays (e.g., MTT for cytotoxicity, plaque reduction for antiviral activity) to ensure reproducibility .

- Statistical Analysis : Apply ANOVA or machine learning models to identify outliers caused by substituent electronic effects or assay variability .

- Comparative Studies : Cross-validate results with structurally similar compounds (e.g., triazolylthiomethyl derivatives showing antitumor activity ).

Case Study : Compound 4b (6-NO2-substituted) showed IC50 = 15.55 µg/mL in antioxidant assays, outperforming ascorbic acid (48.30 µg/mL), highlighting substituent impact .

Q. How can computational methods like molecular docking elucidate the mechanism of action of this compound?

Methodological Answer:

- Target Identification : Screen against kinases (e.g., EGFR) or viral proteases using docking software (AutoDock Vina) .

- Binding Affinity Analysis : Compare docking scores of the o-tolyloxazole moiety with known inhibitors (e.g., erlotinib for EGFR) .

- DFT Calculations : Optimize the compound’s geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity .

Example : In triazolylthiomethylquinazolinones, docking revealed strong interactions with EGFR’s ATP-binding pocket (binding energy < -9 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.